Methyl 9,9-dimethyl-12-(3-methylthiophen-2-yl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 8,8-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a diazatetraphene core, and a carboxylate group
Preparation Methods
The synthesis of METHYL 8,8-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the diazatetraphene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Functionalization: Introduction of the carboxylate group and methyl groups through esterification and alkylation reactions.
Industrial production methods would likely optimize these steps for scalability, including the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
METHYL 8,8-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution.
Scientific Research Applications
METHYL 8,8-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 8,8-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
METHYL 8,8-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE can be compared with other similar compounds such as:
- Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- 2,3-dihydro-2-thioxoquinazolin-4(1H)-ones
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of METHYL 8,8-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE lies in its combination of a thiophene ring and a diazatetraphene core, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C25H24N2O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 9,9-dimethyl-12-(3-methylthiophen-2-yl)-11-oxo-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthroline-10-carboxylate |
InChI |
InChI=1S/C25H24N2O3S/c1-13-9-11-31-23(13)20-18-14-6-5-10-26-15(14)7-8-16(18)27-17-12-25(2,3)21(24(29)30-4)22(28)19(17)20/h5-11,20-21,27H,12H2,1-4H3 |
InChI Key |
MVOLPQKOUHRUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CC(C(C3=O)C(=O)OC)(C)C)NC4=C2C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.